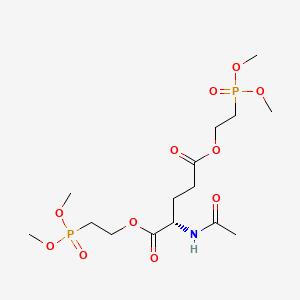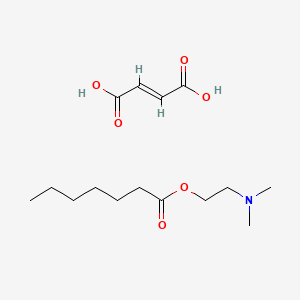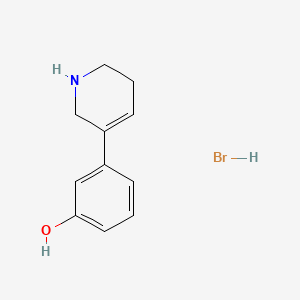
10-Ethyl-1-dodecanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Ethyl-1-dodecanol is an organic compound with the molecular formula C14H30O. It is a fatty alcohol, characterized by a long hydrocarbon chain with an ethyl group attached to the tenth carbon and a hydroxyl group at the first carbon. This compound is typically used in various industrial applications due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 10-Ethyl-1-dodecanol can be synthesized through several methods. One common approach involves the hydrogenation of the corresponding fatty acid or ester. This process typically requires a catalyst, such as palladium or nickel, and is conducted under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced via the Ziegler process. This method involves the oligomerization of ethylene using triethylaluminum, followed by oxidation and hydrolysis to yield the desired alcohol. The process is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Ethyl-1-dodecanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation.
Major Products:
Oxidation: 10-Ethyl-1-dodecanal (aldehyde) or 10-Ethyl-1-dodecanoic acid (carboxylic acid).
Reduction: 10-Ethyl-dodecane (hydrocarbon).
Substitution: 10-Ethyl-1-dodecyl chloride or bromide (halides).
Wissenschaftliche Forschungsanwendungen
10-Ethyl-1-dodecanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of lipid metabolism and as a model compound for fatty alcohols.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
Wirkmechanismus
The mechanism of action of 10-Ethyl-1-dodecanol is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where it helps to stabilize emulsions by reducing the interfacial tension between oil and water phases.
Vergleich Mit ähnlichen Verbindungen
1-Dodecanol: Similar in structure but lacks the ethyl group at the tenth carbon.
10-Ethyl-1-undecanol: Similar but has one less carbon in the hydrocarbon chain.
10-Ethyl-1-tetradecanol: Similar but has two additional carbons in the hydrocarbon chain.
Uniqueness: 10-Ethyl-1-dodecanol is unique due to the presence of the ethyl group at the tenth carbon, which imparts distinct physical and chemical properties. This structural feature influences its solubility, melting point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
856361-55-2 |
|---|---|
Molekularformel |
C14H30O |
Molekulargewicht |
214.39 g/mol |
IUPAC-Name |
10-ethyldodecan-1-ol |
InChI |
InChI=1S/C14H30O/c1-3-14(4-2)12-10-8-6-5-7-9-11-13-15/h14-15H,3-13H2,1-2H3 |
InChI-Schlüssel |
HRKPLDTVRCQFLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


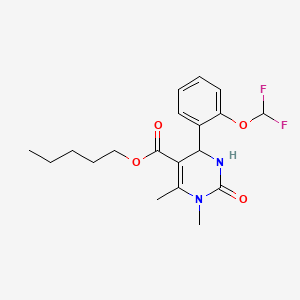
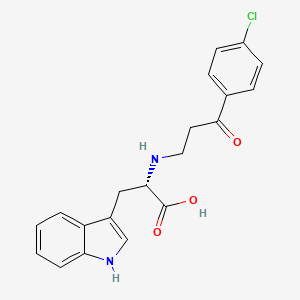
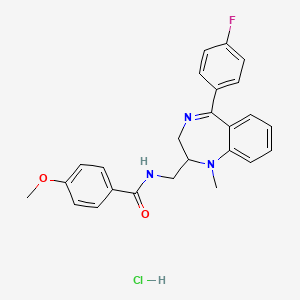
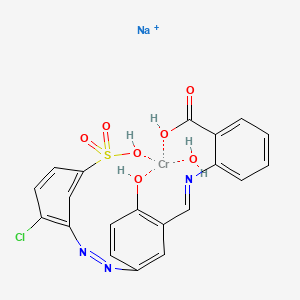
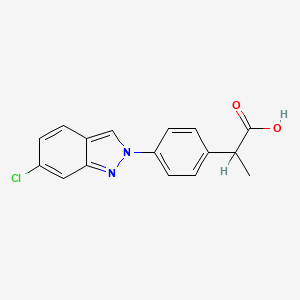
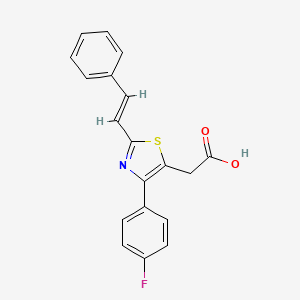
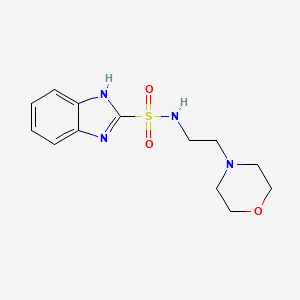
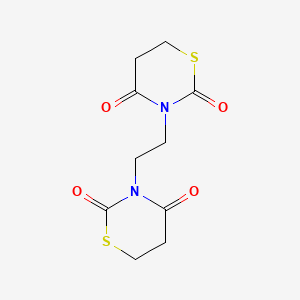
![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)
